PLX73086 (also known as AC708) is a highly potent, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), demonstrating an IC50 of 26 nM against CSF-1-mediated phosphorylation . Unlike standard-of-care or broad-spectrum CSF1R inhibitors, PLX73086 is uniquely characterized by its inability to cross the blood-brain barrier (BBB) [1]. This structural restriction ensures that it specifically targets and depletes peripheral monocyte-derived macrophages and tumor-associated macrophages (TAMs) while leaving central nervous system (CNS) microglia functionally and numerically intact[2]. For procurement and experimental design, this makes PLX73086 the definitive chemical tool for decoupling peripheral immune responses from central neuroinflammatory mechanisms in in vivo models.
Substituting PLX73086 with generic in-class alternatives like PLX5622 or PLX3397 (Pexidartinib) fundamentally compromises experimental integrity in studies involving the CNS or neuro-immune axes [1]. While PLX5622 shares a similar kinase inhibition profile, its high lipophilicity and BBB permeability result in the near-total eradication (>97%) of both peripheral macrophages and resident CNS microglia [2]. If a researcher procures PLX5622 to study peripheral macrophage-driven biology in models such as spinal cord injury, tauopathy, or anesthesia response, the simultaneous ablation of microglia introduces severe confounding variables, often masking or falsely attributing physiological outcomes. PLX73086 is non-interchangeable when precise spatial restriction of CSF1R inhibition is required.
In comparative in vivo studies, systemic administration of CSF1R inhibitors reveals a stark divergence in CNS penetrance. While the comparator PLX5622 crosses the blood-spinal cord barrier to eliminate nearly all resident microglia, PLX73086 maintains strict peripheral restriction, leaving the microglial population completely intact [1].
| Evidence Dimension | Depletion of spinal cord/brain microglia |
| Target Compound Data | 0% depletion (microglial density remains equivalent to vehicle control) |
| Comparator Or Baseline | PLX5622 (97.9 ± 0.6% depletion of microglia) |
| Quantified Difference | >97% difference in CNS target engagement |
| Conditions | In vivo murine model, 21-day continuous dietary administration |
Procuring PLX73086 is mandatory for researchers who must isolate the effects of peripheral macrophage depletion without inducing confounding microglial ablation in the brain or spinal cord.
Despite its restricted CNS penetrance, PLX73086 exhibits robust potency in the periphery. It effectively halts CSF-1 and IL-34 mediated signaling, leading to the rapid and sustained clearance of tissue-resident macrophages across major organs, matching the peripheral efficacy of fully penetrant alternatives [1].
| Evidence Dimension | Depletion of peripheral macrophages (liver, lung, spleen, kidney) |
| Target Compound Data | >90% depletion of targeted macrophage populations |
| Comparator Or Baseline | Vehicle control (0% depletion) |
| Quantified Difference | >90% reduction in peripheral macrophage counts |
| Conditions | 14-to-21-day oral administration via formulated diet (e.g., 200 mg/kg or 1200 mg/kg) |
Confirms that the compound's BBB impermeability does not compromise its primary procurement purpose: robust and reliable systemic macrophage depletion.
At the biochemical level, PLX73086 (AC708) demonstrates high-affinity binding to the ATP-binding pocket of CSF1R. It effectively blocks receptor autophosphorylation triggered by both of its primary endogenous ligands, ensuring comprehensive blockade of the pathway .
| Evidence Dimension | IC50 for CSF1R phosphorylation |
| Target Compound Data | 26 nM (CSF-1 mediated) and 33 nM (IL-34 mediated) |
| Comparator Or Baseline | PLX5622 (16 nM) and PLX3397 (17 nM) |
| Quantified Difference | Comparable low-nanomolar potency across the PLX-series |
| Conditions | In vitro cell-based kinase phosphorylation assays |
Provides buyers with the quantitative assurance that PLX73086 matches the baseline biochemical potency of industry-standard CSF1R inhibitors while offering superior spatial selectivity.
PLX73086 is the optimal choice for investigating the distinct roles of infiltrating monocyte-derived macrophages versus resident microglia following neurotrauma. Because it spares the microglial scar formation critical for neuroprotection, it allows researchers to definitively isolate the pathological or reparative contributions of peripheral immune cells [1].
In peripheral solid tumor models, PLX73086 effectively targets and depletes TAMs without crossing the BBB. This makes it an ideal candidate for combination therapy studies (e.g., with PD-1/PD-L1 inhibitors) where CNS side effects or microglial interference must be strictly avoided .
For studies evaluating the immunological mechanisms underlying responses to anesthetics (e.g., pentobarbital, propofol), PLX73086 is used as a highly specific negative control. It proves that altered emergence times are mediated by central microglia rather than peripheral macrophages, relying entirely on its BBB-impermeable profile[2].